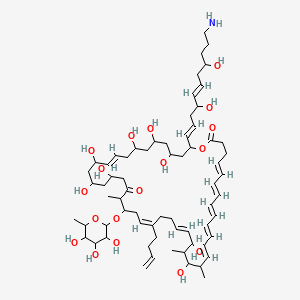

Lienomycin

Description

Properties

Molecular Formula |

C67H107NO18 |

|---|---|

Molecular Weight |

1214.6 g/mol |

IUPAC Name |

(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione |

InChI |

InChI=1S/C67H107NO18/c1-6-7-25-49-26-18-19-34-59(77)47(4)63(80)45(2)24-16-14-12-10-8-9-11-13-15-17-35-62(79)85-58(33-22-29-50(69)27-20-28-51(70)32-23-38-68)43-56(75)41-54(73)39-52(71)30-21-31-53(72)40-55(74)42-57(76)44-60(78)46(3)61(37-36-49)86-67-66(83)65(82)64(81)48(5)84-67/h6,8-16,19-22,24,27,31,33-34,36,45-48,50-59,61,63-67,69-77,80-83H,1,7,17-18,23,25-26,28-30,32,35,37-44,68H2,2-5H3/b10-8+,11-9+,14-12+,15-13+,24-16+,27-20+,31-21+,33-22+,34-19+,49-36- |

InChI Key |

YUGKVAOWNQMSPU-UAGSSESZSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O |

Isomeric SMILES |

CC1/C=C/C=C/C=C/C=C/C=C/CCC(=O)OC(CC(CC(CC(C/C=C/C(CC(CC(CC(=O)C(C(C/C=C(\CC/C=C/C(C(C1O)C)O)/CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)/C=C/CC(/C=C/CC(CCCN)O)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O |

Synonyms |

lienomycin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Lienomycin Production: Fermentation, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin, a potent antitumor antibiotic, is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces atroolivaceus.[1] This document provides a comprehensive technical overview of the organism, its fermentation conditions for optimal this compound production, and detailed methodologies for extraction and analysis. The information presented herein is intended to serve as a foundational guide for researchers and professionals involved in the discovery and development of novel therapeutic agents.

This compound Producing Organism

The primary organism responsible for the production of this compound is Streptomyces atroolivaceus.[1] This bacterium, first isolated from soil, is a member of the Actinomycetales order, known for its prolific production of a wide array of bioactive secondary metabolites. For research and development purposes, strains of Streptomyces atroolivaceus can be obtained from various culture collections, such as the American Type Culture Collection (ATCC).

Fermentation Conditions for this compound Production

While specific, publicly available data on the optimal fermentation conditions exclusively for this compound production is limited, general principles for the cultivation of Streptomyces species to enhance secondary metabolite yield can be applied. The following tables summarize key fermentation parameters based on established knowledge for Streptomyces fermentation.

Table 1: Seed Culture Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glucose | 10.0 | Carbon Source |

| Soybean Meal | 10.0 | Nitrogen Source |

| Yeast Extract | 2.0 | Growth Factors |

| CaCO₃ | 2.0 | pH Buffering |

| K₂HPO₄ | 0.5 | Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Trace Element |

| NaCl | 3.0 | Osmotic Balance |

Table 2: Production Medium Composition

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Carbon Source |

| Soybean Meal | 15.0 | Nitrogen Source |

| Yeast Extract | 5.0 | Growth Factors |

| CaCO₃ | 3.0 | pH Buffering |

| K₂HPO₄ | 1.0 | Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Trace Element |

| FeSO₄·7H₂O | 0.01 | Trace Element |

Table 3: Fermentation Parameters

| Parameter | Optimal Range |

| Incubation Temperature | 28-30°C |

| Initial pH | 6.8 - 7.2 |

| Aeration Rate | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |

| Agitation Rate | 200 - 250 rpm |

| Incubation Time | 7 - 10 days |

Experimental Protocols

Protocol 1: Submerged Fermentation of Streptomyces atroolivaceus

1. Inoculum Preparation: a. Aseptically transfer a loopful of Streptomyces atroolivaceus spores from a mature agar slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile seed culture medium (Table 1). b. Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial suspension is obtained.

2. Production Culture: a. Inoculate a 2 L baffled Erlenmeyer flask containing 1 L of sterile production medium (Table 2) with 5% (v/v) of the seed culture. b. Incubate the production flask at 30°C on a rotary shaker at 220 rpm for 7-10 days. c. Monitor the fermentation broth periodically for pH, cell growth (mycelial dry weight), and this compound production.

Protocol 2: Extraction of this compound from Fermentation Broth

1. Separation of Mycelium and Supernatant: a. At the end of the fermentation, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

2. Solvent Extraction: a. To the supernatant, add an equal volume of ethyl acetate. b. Shake the mixture vigorously in a separatory funnel for 15 minutes. c. Allow the phases to separate and collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize the recovery of this compound. e. Pool the ethyl acetate extracts.

3. Concentration: a. Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained. b. Resuspend the crude extract in a minimal volume of methanol for further analysis and purification.

Protocol 3: Quantitative Analysis of this compound by HPLC (General Method)

1. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of purified this compound (a preliminary scan would be required).

- Injection Volume: 20 µL.

2. Sample Preparation: a. Dissolve the crude this compound extract in the initial mobile phase composition (90% A, 10% B). b. Filter the sample through a 0.22 µm syringe filter before injection.

3. Quantification: a. Prepare a standard curve using purified this compound of known concentrations. b. Quantify the this compound in the sample by comparing its peak area to the standard curve.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces atroolivaceus is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The following diagram illustrates a simplified overview of the key steps in the biosynthetic pathway.

Caption: Simplified overview of the this compound biosynthetic pathway.

Experimental Workflow for this compound Production and Analysis

The following diagram outlines the general workflow from fermentation to analysis of this compound.

Caption: General workflow for this compound production and analysis.

References

The Pivotal Role of the 1,3-Dioxo-1,2-dithiolane Moiety in the Biological Activity of Lienomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, has garnered significant attention in the field of oncology due to its remarkable cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1][2] Its unique molecular architecture, featuring an 18-membered macrolactam ring spiro-fused to an unusual 1,3-dioxo-1,2-dithiolane moiety, sets it apart from other natural products.[1] This in-depth technical guide focuses on the critical role of the 1,3-dioxo-1,2-dithiolane functional group in mediating the potent biological activity of this compound. We will delve into its mechanism of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of this compound analogues, offering valuable insights for researchers and professionals in drug discovery and development.

Chemical Structure and Mechanism of Action

The defining feature of this compound's structure is the 1,3-dioxo-1,2-dithiolane ring system. This moiety is not merely a structural component but is the cornerstone of this compound's cytotoxic effects. The widely accepted mechanism of action hinges on the reductive activation of this dithiolane ring within the cellular environment.

Reductive Activation and DNA Alkylation:

In the presence of cellular thiols, such as glutathione, the 1,3-dioxo-1,2-dithiolane moiety of this compound undergoes a reductive cleavage. This initiates a cascade of events, culminating in the formation of a highly reactive episulfonium ion intermediate.[1] This electrophilic species then acts as a potent DNA alkylating agent, primarily targeting the N7 position of guanine residues in the minor groove of DNA.[1][2] The resulting DNA adducts are unstable and can lead to spontaneous depurination, creating abasic sites that trigger DNA strand scission and ultimately, apoptotic cell death.[2]

Role of the C-4' Hydroxyl Group:

Structure-activity relationship studies have highlighted the importance of the C-4' hydroxyl group on the 1,3-dioxo-1,2-dithiolane moiety for potent DNA alkylation activity. The absence of this hydroxyl group, as seen in the analogue 8,4'-dideshydroxy-LNM, results in a noticeable decrease in cytotoxicity against several cancer cell lines, suggesting its involvement in the interaction with DNA or the activation process.[1]

Structure-Activity Relationship

The development of this compound analogues with modifications in the 1,3-dioxo-1,2-dithiolane moiety has been instrumental in elucidating its role in the molecule's overall activity. The following table summarizes the cytotoxicity data (EC50 values) for this compound and key analogues against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound and its Analogues against Various Cancer Cell Lines

| Compound | Modification | A375 (Melanoma) EC50 (nM) | Raji (Lymphoma) EC50 (nM) | MCF7 (Breast) EC50 (nM) | T47D (Breast) EC50 (nM) | SKBR3 (Breast) EC50 (nM) | MDA-MB-231 (Breast) EC50 (nM) | HeLa S3 (Cervical) EC50 (nM) |

| This compound (1) | Parent Compound | 12.5 | 8.21 | 4.69 | 52.3 | - | - | 27 |

| 8,4'-dideshydroxy-LNM (5) | Lacks C-8 and C-4' hydroxyl groups | 12.5 | 8.21 | 24.3 | 275 | 117 | 108 | - |

| S-deoxyleinamycin | Lacks the sulfoxide oxygen at S-1' | - | - | - | - | - | - | 4000 |

| LNM E1 (2) | Lacks the 1,3-dioxo-1,2-dithiolane moiety | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | - |

| Thiolactone (3) | Intermediate in dithiolane formation | - | - | 8,560 | - | 7,370 | 1,950 | - |

Data compiled from multiple sources.[1][3]

The data clearly demonstrates that the 1,3-dioxo-1,2-dithiolane moiety is indispensable for the high potency of this compound. The precursor LNM E1, which lacks this ring system, is essentially inactive.[1] The significantly reduced activity of S-deoxyleinamycin underscores the importance of the sulfoxide group in the activation cascade.[3] While 8,4'-dideshydroxy-LNM retains considerable activity, its decreased potency in several cell lines highlights the contribution of the C-4' hydroxyl group.[1]

Experimental Protocols

Synthesis of this compound Analogues (Example: 8,4'-dideshydroxy-LNM from LNM E1)

This protocol describes a three-step process to install the 1,3-dioxo-1,2-dithiolane moiety onto the this compound precursor, LNM E1.[1]

Step 1: Thiolactone Formation

-

Dissolve LNM E1 (1 equivalent) in a suitable solvent (e.g., a mixture of isobutyl chloroformate and trimethylamine).

-

Stir the reaction mixture at room temperature until the cyclization of the mercapto acid moiety is complete, yielding the corresponding thiolactone.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the thiolactone by silica gel column chromatography.

Step 2: Dithiolane Formation

-

Dissolve the purified thiolactone in a suitable solvent.

-

Introduce hydrogen sulfide gas into the reaction mixture to open the thiolactone ring, forming a mercapto thioic acid intermediate.

-

Expose the reaction mixture to atmospheric oxygen to facilitate the oxidative ring closure, yielding the 1,2-dithiolan-3-one.

-

Monitor the reaction by TLC and purify the product by chromatography.

Step 3: S-Oxidation

-

Dissolve the 1,2-dithiolan-3-one in a suitable solvent (e.g., dichloromethane).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution to oxidize the sulfide to the corresponding sulfoxide, forming the 1,3-dioxo-1,2-dithiolane moiety.

-

Monitor the reaction by TLC and purify the final product, 8,4'-dideshydroxy-LNM, by high-performance liquid chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or its analogues for a specified period (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Cleavage Assay

This assay is used to evaluate the ability of this compound and its analogues to induce DNA strand breaks.

-

DNA Labeling: End-label a DNA fragment (e.g., a plasmid or a specific oligonucleotide) with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Compound Incubation: Incubate the labeled DNA with varying concentrations of the test compound in a reaction buffer containing a reducing agent (e.g., dithiothreitol) to activate the this compound.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and loading dye).

-

Gel Electrophoresis: Separate the DNA fragments by agarose or polyacrylamide gel electrophoresis.

-

Visualization: Visualize the DNA bands by autoradiography or fluorescence imaging. The appearance of smaller DNA fragments indicates DNA cleavage.

Mandatory Visualizations

Caption: this compound-induced apoptotic signaling pathway.

Caption: Experimental workflow for synthesis and evaluation of this compound analogues.

Caption: Proposed biosynthetic pathway for the 1,3-dioxo-1,2-dithiolane moiety.

Conclusion

The 1,3-dioxo-1,2-dithiolane moiety is unequivocally the pharmacophore of this compound, conferring its potent anticancer activity through a unique mechanism of reductive activation and subsequent DNA alkylation. Structure-activity relationship studies have provided valuable insights into the specific structural features of this moiety that are critical for its biological function. The detailed experimental protocols and workflows presented in this guide offer a practical framework for the synthesis and evaluation of novel this compound analogues. Further exploration of the chemistry and biology of the 1,3-dioxo-1,2-dithiolane ring system holds significant promise for the development of next-generation anticancer agents with improved efficacy and selectivity.

References

- 1. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product leinamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Possible Chemical Mechanisms Underlying the Antitumor Activity of S-Deoxyleinamycin - PMC [pmc.ncbi.nlm.nih.gov]

Lienomycin: A Potent Antitumor Antibiotic with a Unique Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, represents a promising candidate in the landscape of cancer therapeutics. Its unique chemical structure and multifaceted mechanism of action set it apart from many conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the core scientific knowledge surrounding this compound, with a focus on its mechanism of action, cytotoxic effects on various cancer cell lines, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer drugs.

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

This compound exerts its potent antitumor activity through a dual mechanism that ultimately leads to catastrophic DNA damage and programmed cell death.

1. DNA Alkylation via Reductive Activation:

At the heart of this compound's activity is its unusual 1,3-dioxo-1,2-dithiolane moiety. In the presence of cellular thiols, this group undergoes reductive activation, leading to the formation of a highly reactive episulfonium ion intermediate. This electrophilic species then readily alkylates DNA, primarily at the N7 position of guanine bases.

2. Oxidative DNA Damage:

Beyond direct alkylation, this compound also induces significant oxidative stress within cancer cells. This leads to the generation of reactive oxygen species (ROS), which in turn cause further DNA damage, including single- and double-strand breaks. This oxidative assault complements the alkylation-mediated damage, creating a level of DNA damage that is often insurmountable for the cell's repair machinery.

A derivative of this compound, known as Leinamycin E1, functions as a prodrug that is activated by ROS, highlighting the importance of the oxidative stress component in the activity of this class of molecules.

Cytotoxicity Profile of this compound

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those known for their resistance to standard chemotherapies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analogue, loonamycin (LM), in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| MiaPaCa | Pancreatic Cancer | This compound | 0.05 |

| MCF-7 | Breast Cancer | Loonamycin | 0.517 |

| MDA-MB-231 | Breast Cancer | Loonamycin | 0.197 |

| MDA-MB-468 | Breast Cancer | Loonamycin | 0.372 |

Cellular Response to this compound-Induced Damage

The extensive DNA damage inflicted by this compound triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Upon treatment with this compound, cancer cells exhibit a significant arrest in the S phase of the cell cycle. This is a classic cellular response to DNA damage, providing the cell with an opportunity to repair the lesions before proceeding with DNA replication. Flow cytometry analysis is a key technique used to observe this phenomenon.

Induction of Apoptosis

When the DNA damage is too severe to be repaired, this compound effectively induces apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical events, including DNA fragmentation and the activation of a cascade of enzymes known as caspases.

Signaling Pathways Modulated by this compound

This compound's induction of DNA damage activates specific signaling pathways that govern the cell's fate. A key player in this process is the checkpoint kinase 2 (Chk2).

Activation of the DNA Damage Response Pathway

This compound-induced DNA strand breaks lead to the activation of Chk2, a critical transducer kinase in the DNA damage response pathway. Notably, this compound does not appear to activate the related kinase, Chk1. Activated Chk2 can then phosphorylate a variety of downstream targets to orchestrate the cellular response, including cell cycle arrest and the initiation of apoptosis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the antitumor activity of this compound.

Cell Viability and IC50 Determination

Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.

DNA Fragmentation (Comet Assay)

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

-

Subject the slides to electrophoresis under neutral or alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Cell Cycle Analysis (Flow Cytometry)

Protocol:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Chk2 Activation

Protocol:

-

Treat cells with this compound for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., anti-pChk2 Thr68).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a housekeeping protein like β-actin.

In Vivo Antitumor Activity and Clinical Trials

Despite the promising in vitro data, there is a notable lack of publicly available information on the in vivo antitumor activity of this compound in animal models, such as xenograft studies in nude mice. Similarly, to date, there is no readily accessible information regarding the progression of this compound into human clinical trials. This represents a significant gap in the developmental pipeline of this otherwise promising antitumor agent and highlights a critical area for future research.

Conclusion and Future Directions

This compound is a compelling antitumor antibiotic with a well-defined, dual mechanism of action involving both DNA alkylation and oxidative damage. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its activation of the Chk2-mediated DNA damage response pathway, underscores its therapeutic potential.

However, the advancement of this compound from a promising preclinical candidate to a viable clinical therapy is contingent on several key future developments:

-

In Vivo Efficacy Studies: Comprehensive studies in relevant animal models are crucial to evaluate the antitumor efficacy, pharmacokinetics, and toxicity profile of this compound in a physiological setting.

-

Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound and its analogues could lead to the development of derivatives with improved potency, selectivity, and pharmacological properties.

-

Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as PARP inhibitors or other DNA-damaging drugs, could lead to more effective treatment regimens.

-

Clinical Development: Should in vivo studies prove successful, the initiation of well-designed clinical trials will be the ultimate step in determining the safety and efficacy of this compound in cancer patients.

Unraveling Lienomycin: An In-depth Technical Guide to its Early Studies and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lienomycin, a pentaene macrolide antibiotic, emerged from early antibiotic research as a compound with notable antitumor properties. This technical guide synthesizes the foundational scientific knowledge on this compound, focusing on its discovery, isolation, structural elucidation, and initial biological characterization. A comprehensive review of the historical literature provides insights into the experimental methodologies of the time and lays the groundwork for future research and development. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering a detailed look at the early journey of this promising, yet under-explored, natural product.

Introduction

In the mid-20th century, the golden age of antibiotic discovery, researchers scoured the microbial world for novel compounds with therapeutic potential. Among the multitude of discoveries was this compound, a polyene macrolide identified from cultures of Actinomyces vendargensis.[1] Classified as a pentaene, its chemical structure features a large macrolide ring with a conjugated system of five carbon-carbon double bonds.[2] This structural feature is characteristic of polyene antibiotics and is crucial for their biological activity. Early investigations into this compound revealed not only its antifungal activity, a common trait for polyenes, but also significant antitumor capabilities, sparking interest in its potential as a cancer chemotherapeutic agent. This guide delves into the seminal research that first brought this compound to light, providing a detailed repository of the early scientific endeavors to understand its properties and potential applications.

Discovery and Isolation

Producing Organism

This compound was first isolated from the fermentation broth of Actinomyces vendargensis, a species of actinomycetes.[1] Actinomycetes, particularly those of the Streptomyces genus, are renowned for their prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics.

Fermentation and Isolation Protocol

Experimental Workflow: Isolation of this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Actinomyces vendargensis is cultured in a suitable liquid medium under aerobic conditions. The medium composition, temperature, pH, and incubation time are optimized to maximize the production of this compound.

-

Extraction: Following fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is then extracted with a polar organic solvent, such as acetone or methanol, to solubilize the this compound.

-

Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to successive chromatographic techniques, such as column chromatography on alumina or silica gel, to separate this compound from other co-produced metabolites.

-

Crystallization: The purified this compound fraction is crystallized from a suitable solvent system to yield the final product.

Structural Elucidation

The chemical structure of this compound was elucidated through a series of chemical degradation studies and spectroscopic analyses. These seminal works established it as a pentaene macrolide.[2]

Key Structural Features:

-

Macrolide Ring: A large lactone ring forming the core of the molecule.

-

Pentaene Chromophore: A conjugated system of five carbon-carbon double bonds, which is responsible for its characteristic UV-Vis absorption spectrum and its biological activity.[2]

-

Other Functional Groups: The structure also contains various hydroxyl groups and other functionalities.[2]

Biological Activity and Mechanism of Action

Historical research identified this compound as having both antifungal and antitumor activities.

Quantitative Data

Regrettably, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against fungal strains and IC50 values against various cancer cell lines from the early studies are not well-documented in currently accessible literature. The focus of the initial publications was primarily on the discovery, isolation, and structural characterization of the compound.

Mechanism of Action

The precise mechanism of action of this compound has not been extensively studied. However, based on its classification as a polyene macrolide, its mode of action is likely similar to other members of this class, such as amphotericin B.

Proposed Mechanism of Action Signaling Pathway

Caption: Proposed mechanism of action for this compound based on its polyene structure.

Polyene antibiotics are known to interact with sterols in the cell membranes of eukaryotic cells, with a higher affinity for ergosterol in fungal membranes compared to cholesterol in mammalian membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential ions and small molecules, ultimately leading to cell death. It is hypothesized that the antitumor activity of this compound may also stem from its interaction with the membranes of cancer cells.

Conclusion and Future Directions

The early research on this compound laid the foundation for our understanding of this unique pentaene macrolide. While its discovery and structural elucidation were significant achievements of their time, a substantial gap remains in our knowledge of its biological activity and mechanism of action. The lack of readily available quantitative data and detailed experimental protocols for its biological evaluation presents a challenge but also an opportunity for modern researchers.

Future research should focus on:

-

Re-isolation and Characterization: Re-isolating this compound from Actinomyces vendargensis or a related strain and characterizing it using modern spectroscopic and analytical techniques to confirm its structure and purity.

-

Quantitative Biological Evaluation: Performing comprehensive in vitro studies to determine the MIC values of this compound against a broad panel of fungal pathogens and its IC50 values against a diverse range of cancer cell lines.

-

Mechanism of Action Studies: Investigating the precise molecular mechanism of action of this compound, including its interaction with cell membranes, its potential to induce apoptosis or other forms of cell death, and its effects on cellular signaling pathways.

-

Preclinical Development: Should in vitro studies yield promising results, further preclinical development, including in vivo efficacy and toxicity studies, would be warranted.

By revisiting this historical compound with modern scientific tools and approaches, the full therapeutic potential of this compound may yet be realized, potentially leading to the development of a novel antifungal or antitumor agent.

References

- 1. [this compound production by strains of Actinomyces vendargensis Struyk et Stheeman, 1957] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure of this compound, a pentaene macrolide antitumor antibiotic. II. The location of the pentaene chromophore and of six isolated double bonds. The complete structure of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Lienomycin: A Technical Guide to its Classification as a Hybrid Polyketide-Nonribosomal Peptide Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin, a potent antitumor antibiotic, stands as a fascinating example of complex microbial secondary metabolism. Produced by the soil bacterium Streptomyces atroolivaceus S-140, its intricate chemical structure and significant biological activity have garnered considerable interest within the scientific community. This technical guide provides an in-depth exploration of this compound's classification as a hybrid polyketide-nonribosomal peptide natural product. It delves into the genetic and biochemical basis of its biosynthesis, presents available quantitative data, and outlines key experimental methodologies for its study.

Chemical Structure and Classification

This compound is structurally characterized as a pentaene macrolide antibiotic.[1][2] Its complex architecture is the result of a hybrid biosynthetic pathway that combines elements of both polyketide and nonribosomal peptide synthesis. The core scaffold is assembled by a sophisticated enzymatic machinery known as a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) system.[3]

The biosynthesis of such hybrid molecules involves the sequential condensation of short-chain carboxylic acid units (by PKS modules) and amino acids (by NRPS modules), giving rise to a vast diversity of chemical structures.[4][5] this compound's classification as a hybrid product is definitively established by the identification and characterization of the lnm biosynthetic gene cluster, which encodes for both PKS and NRPS enzymes.[3]

The this compound (lnm) Biosynthetic Gene Cluster

The genetic blueprint for this compound production is located on a large contiguous region of the Streptomyces atroolivaceus S-140 chromosome. The complete biosynthetic gene cluster spans approximately 61.3 kilobases (kb) of DNA and comprises 27 open reading frames (ORFs).[3] These genes code for the core PKS and NRPS megasynthases, as well as enzymes responsible for tailoring reactions, regulation, and self-resistance.[3]

The architectural complexity of the this compound NRPS-PKS megasynthase is noteworthy, featuring discrete and modular NRPS components, acyltransferase-less PKS modules, and PKS modules with unusual domain organization.[3] This intricate arrangement underscores the sophisticated molecular logic governing the assembly of the this compound molecule.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated by the loading of precursor molecules onto the NRPS and PKS modules. The pathway is proposed to commence with the formation of a nascent product, LNM E1, by the hybrid NRPS-PKS machinery.[6][7] This intermediate then undergoes a series of post-assembly tailoring modifications, including regio- and stereoselective hydroxylations catalyzed by cytochrome P450 enzymes, to yield the mature this compound molecule.[6][7]

Key Precursor Units:

-

Polyketide portion: Malonyl-CoA and methylmalonyl-CoA[6]

-

Nonribosomal peptide portion: D-alanine, L-cysteine, and L-methionine[6]

Proposed Biosynthetic Scheme:

The assembly of this compound is a complex process involving multiple enzymatic steps. A simplified logical workflow is presented below.

Caption: Logical workflow of this compound biosynthesis.

Quantitative Data

Quantitative analysis of this compound's biological activity is crucial for its development as a potential therapeutic agent. The following table summarizes the reported IC50 values for a compound referred to as "LM," which is presumed to be this compound, against various breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.517 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.197 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.372 |

| Data sourced from a study on the anticancer effects of loonamycin (LM)[1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound. These protocols are generalized and should be adapted based on specific experimental goals and available resources.

Fermentation and Production of this compound

Objective: To cultivate Streptomyces atroolivaceus S-140 for the production of this compound.

Materials:

-

Streptomyces atroolivaceus S-140 culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

-

Shaker incubator

-

Fermenter (for large-scale production)

Protocol:

-

Inoculate a seed culture of S. atroolivaceus S-140 in the seed medium.

-

Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 5-10% v/v).

-

Incubate the production culture at 28-30°C with shaking for 7-10 days.

-

Monitor the production of this compound periodically by analytical techniques such as HPLC.

Caption: General workflow for this compound fermentation.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate, methanol)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Extract the whole fermentation broth with an equal volume of ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Collect fractions and analyze for the presence of this compound using TLC or HPLC.

-

Pool the this compound-containing fractions and concentrate.

-

Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Collect the pure this compound peak and confirm its identity and purity by mass spectrometry and NMR.

Genetic Manipulation of the lnm Gene Cluster

Objective: To characterize the function of genes within the lnm cluster through gene inactivation.

Materials:

-

E. coli strain for plasmid construction (e.g., DH5α)

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

Streptomyces atroolivaceus S-140

-

Plasmids for gene disruption (e.g., pKC1139)

-

Relevant antibiotics for selection

-

PCR reagents and primers

Protocol:

-

Design and synthesize primers to amplify upstream and downstream regions of the target gene.

-

Clone the amplified fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector containing an antibiotic resistance cassette.

-

Introduce the resulting plasmid into S. atroolivaceus S-140 via intergeneric conjugation from E. coli.

-

Select for single-crossover homologous recombinants by plating on a medium containing the appropriate antibiotic at a non-permissive temperature.

-

Induce a second crossover event by subculturing the single-crossover mutants under non-selective conditions.

-

Screen for double-crossover mutants (gene knockouts) by replica plating to identify colonies that have lost the vector-associated antibiotic resistance.

-

Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.

Caption: Workflow for gene inactivation in Streptomyces.

Conclusion

This compound's classification as a hybrid polyketide-nonribosomal peptide natural product is firmly rooted in the genetic and biochemical evidence derived from the study of its producing organism, Streptomyces atroolivaceus S-140. The intricate architecture of the lnm biosynthetic gene cluster and the complex enzymatic machinery it encodes provide a compelling model for understanding the biosynthesis of such structurally unique and biologically active molecules. The methodologies outlined in this guide offer a framework for researchers to further investigate this compound, with the ultimate goal of harnessing its therapeutic potential. Future efforts in fermentation optimization, biosynthetic pathway engineering, and medicinal chemistry will be instrumental in advancing this compound from a fascinating natural product to a clinically valuable drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labcluster.com [labcluster.com]

- 7. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Genetic Blueprint of Lienomycin: A Technical Guide to its Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, possesses a unique chemical architecture, featuring an unprecedented 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered macrolactam ring.[1] This complex structure endows this compound with a broad spectrum of antimicrobial and antitumor activities, making its biosynthetic pathway a subject of intense research for the development of novel anticancer agents. This technical guide provides an in-depth exploration of the genetic basis of this compound production, detailing the biosynthetic gene cluster, the functions of key enzymes, regulatory mechanisms, and experimental methodologies used to elucidate this intricate pathway.

The this compound Biosynthetic Gene Cluster (lnm)

The genetic instructions for this compound biosynthesis are encoded within a 61.3 kb contiguous DNA region in the Streptomyces atroolivaceus S-140 genome.[2][3] This biosynthetic gene cluster (BGC), designated lnm, comprises 27 open reading frames (ORFs) that orchestrate the assembly, tailoring, and regulation of this compound production. The cluster encodes a remarkable hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with a suite of tailoring enzymes, regulatory proteins, and resistance determinants.

Core Biosynthetic Machinery: A Hybrid NRPS-PKS System

At the heart of this compound biosynthesis is a complex megasynthase machinery that combines modules from both NRPS and PKS pathways. This hybrid system is responsible for assembling the core macrolactam structure from simple precursors, including D-alanine, L-cysteine, L-methionine, malonyl-CoA, and methylmalonyl-CoA. The key components of this machinery are encoded by a set of genes including lnmI, lnmG, and lnmJ.[3][4]

The assembly process is initiated by NRPS modules that incorporate amino acid building blocks, followed by PKS modules that extend the growing chain with polyketide units. A notable feature of the this compound PKS is its "AT-less" nature, meaning it lacks integrated acyltransferase (AT) domains and likely utilizes a discrete AT enzyme for loading of extender units. The LnmI protein is a critical hybrid NRPS-PKS megasynthetase.[1][5]

Gene Organization and Function

The 27 genes within the lnm cluster are organized to ensure the coordinated expression of all necessary components for this compound production. While a complete functional annotation of all 27 genes is still an area of active research, the roles of several key genes have been elucidated through genetic and biochemical studies.

| Gene | Proposed Function | Protein Molecular Weight (kDa) | References |

| lnmA | Cytochrome P450 hydroxylase (C-8 hydroxylation) | - | [6][7] |

| lnmE | Putative enzyme involved in 1,3-dioxo-1,2-dithiolane ring formation | - | [7] |

| lnmG | Acyltransferase-less Type I PKS | - | [1][3] |

| lnmH | Unknown | - | [1] |

| lnmI | Hybrid NRPS-PKS megasynthetase | - | [1][3][5] |

| lnmJ | Type I PKS with two acyl carrier protein (ACP) domains in module-6 | - | [4] |

| lnmK | S-acyltransferase activity | 35.4 | [8] |

| lnmL | Unknown | - | [9] |

| lnmM | Unknown | - | [9] |

| lnmO | Crp/Fnr-type positive regulator | - | [2][10] |

| lnmP | Discrete NRPS | - | [3] |

| lnmQ | Discrete NRPS | - | [3] |

| lnmZ | Cytochrome P450 hydroxylase (C-4' hydroxylation) | - | [6][7] |

Biosynthetic Pathway and Tailoring Modifications

The biosynthesis of mature this compound from its basic building blocks is a multi-step process involving chain assembly by the NRPS-PKS machinery followed by a series of post-assembly tailoring modifications.

The nascent product of the hybrid NRPS-PKS assembly line is a precursor known as LNM E1.[6][7] This intermediate then undergoes several crucial modifications catalyzed by tailoring enzymes encoded within the lnm cluster to yield the final, biologically active this compound.

Key Tailoring Steps:

-

Hydroxylation: Two cytochrome P450 monooxygenases, LnmA and LnmZ, are responsible for regio- and stereoselective hydroxylations of the this compound scaffold. LnmA hydroxylates the C-8 position, while LnmZ acts on the C-4' position.[6][7] These hydroxylations are critical for the biological activity of this compound.

-

1,3-dioxo-1,2-dithiolane Ring Formation: The formation of the unique spiro-fused dithiolane ring is a key step in this compound biosynthesis. The exact enzymatic mechanism is still under investigation, but genes such as lnmE are proposed to be involved in this complex transformation.[7]

The substrate promiscuity of some tailoring enzymes can lead to the production of multiple this compound analogs.[6][7]

Regulation of this compound Production

The expression of the lnm gene cluster is tightly regulated to ensure this compound is produced at the appropriate time and in the correct quantities. A key regulatory element within the cluster is the lnmO gene.

-

LnmO: A Pathway-Specific Positive Regulator: LnmO is a Crp/Fnr family transcriptional regulator that acts as a pathway-specific positive regulator for this compound biosynthesis.[2][10] Inactivation of the lnmO gene completely abolishes this compound production, highlighting its essential role. Conversely, overexpression of lnmO has been shown to significantly increase the yield of this compound and its precursor LNM E1, with reported increases of 3- and 4-fold, respectively.[2][10] This makes lnmO an attractive target for genetic engineering strategies aimed at improving this compound titers.

Quantitative Data on this compound Production

Genetic manipulation of the lnm gene cluster has provided valuable insights into the function of its constituent genes and has led to the generation of mutant strains with altered this compound production profiles.

| Strain | Genetic Modification | Effect on Production | Key Products | Reference |

| S. atroolivaceus S-140 (Wild-Type) | - | Baseline production | This compound | [2] |

| S. atroolivaceus SB3001 | ΔlnmI | Abolished production | None | [1] |

| S. atroolivaceus ΔlnmO | Inactivation of lnmO | Abolished production | None | [2][10] |

| S. atroolivaceus (pLnmO) | Overexpression of lnmO | 3-fold increase in this compound production | This compound | [2][10] |

| S. atroolivaceus SB3033 (pLnmO) | ΔlnmE with lnmO overexpression | 4-fold increase in LNM E1 production | LNM E1 | [2][10] |

| S. atroolivaceus ΔlnmA | Inactivation of lnmA | Accumulation of C-8 deoxy analogs | Deoxy-Lienomycins | [6][7] |

| S. atroolivaceus ΔlnmZ | Inactivation of lnmZ | Accumulation of C-4' deoxy analogs | Deoxy-Lienomycins | [6][7] |

| S. atroolivaceus ΔlnmAΔlnmZ | Inactivation of lnmA and lnmZ | Accumulation of C-8 and C-4' deoxy analogs | Dideoxy-Lienomycins | [6][7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, microbiology, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Gene Inactivation in Streptomyces atroolivaceus

Gene inactivation, or "knockout," is a fundamental technique to determine the function of a specific gene. This protocol is based on homologous recombination to replace the target gene with an antibiotic resistance cassette.

Workflow:

Detailed Methodology:

-

Construction of the Gene Replacement Plasmid:

-

Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene from S. atroolivaceus S-140 genomic DNA using high-fidelity PCR.

-

Amplify a suitable antibiotic resistance cassette (e.g., apramycin or kanamycin resistance) flanked by FRT sites for potential future removal.

-

Clone the three fragments (upstream flank, resistance cassette, downstream flank) into a temperature-sensitive E. coli-Streptomyces shuttle vector, such as pKC1139.

-

Verify the sequence of the final construct.

-

-

Intergeneric Conjugation:

-

Transform the gene replacement plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and S. atroolivaceus S-140 to mid-log phase.

-

Mix the donor and recipient strains and plate them on a suitable medium (e.g., ISP4) for conjugation.

-

After incubation, overlay the plates with an appropriate antibiotic to select for exconjugants.

-

-

Selection and Verification of Mutants:

-

Isolate single colonies from the selection plates and grow them in liquid culture under permissive conditions with antibiotic selection to confirm single-crossover events.

-

To select for double-crossover events, propagate the single-crossover mutants under non-permissive conditions (e.g., elevated temperature for a temperature-sensitive plasmid) without antibiotic selection.

-

Plate the culture on a suitable medium and screen for colonies that are resistant to the marker on the cassette but sensitive to the antibiotic resistance marker on the plasmid backbone.

-

Confirm the gene replacement in the desired mutants by PCR analysis using primers that flank the target gene and by Southern blot analysis.

-

Analysis of this compound Production by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound and its analogs in culture extracts.

Methodology:

-

Sample Preparation:

-

Grow the wild-type and mutant S. atroolivaceus strains in a suitable production medium (e.g., TSB) for 5-7 days.

-

Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness and redissolve the residue in a small volume of methanol or a suitable mobile phase.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., 254 nm and 330 nm).

-

Quantification: Use a standard curve generated with purified this compound to quantify the production levels in different strains. Mass spectrometry (LC-MS) can be used for confirmation of the identity of the peaks.

-

Conclusion and Future Perspectives

The elucidation of the genetic basis of this compound production in Streptomyces atroolivaceus has unveiled a fascinatingly complex biosynthetic pathway. The hybrid NRPS-PKS system, with its unique architectural features, and the array of tailoring enzymes present a rich playground for biosynthetic engineering and the generation of novel this compound analogs with potentially improved therapeutic properties. The identification of the positive regulator LnmO provides a direct target for strategies to enhance this compound titers. Future research will likely focus on the detailed enzymatic characterization of the unassigned proteins in the lnm cluster, particularly those involved in the formation of the unique dithiolane ring, and on harnessing the power of synthetic biology to create a new generation of this compound-based anticancer drugs.

References

- 1. Identification and Localization of the Gene Cluster Encoding Biosynthesis of the Antitumor Macrolactam Leinamycin in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of LnmO as a pathway-specific Crp/Fnr-type positive regulator for leinamycin biosynthesis in Streptomyces atroolivaceus and its application for titer improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leinamycin biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyketide Chain Skipping Mechanism in the Biosynthesis of the Hybrid Nonribosomal Peptide-Polyketide Antitumor Antibiotic Leinamycin in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Ketosynthase and Acyl Carrier Protein Domains at the LnmI Nonribosomal Peptide Synthetase–Polyketide Synthase Interface for Leinamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P450-Catalyzed Tailoring Steps in Leinamycin Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P450-Catalyzed Tailoring Steps in Leinamycin Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Lienomycin In Vitro Cytotoxicity Assays in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin is a pentaene macrolide antibiotic with demonstrated antitumor properties. Its cytotoxic effects against various cancer cell lines make it a compound of interest in oncological research and drug development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays, namely the MTT and SRB assays. Additionally, this document summarizes the known mechanisms of action and signaling pathways involved in this compound-induced cell death.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (LM) in different cancer cell lines after 48 hours of treatment. These values are indicative of the compound's potency in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.517[1] |

| MDA-MB-231 | Breast Cancer | 0.197[1] |

| MDA-MB-468 | Breast Cancer | 0.372[1] |

| MiaPaCa | Pancreatic Cancer | 0.050[2] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 to 10 µM) to determine the approximate IC50 value.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 48 hours (or the desired time point) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

SRB (Sulforhodamine B) Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and this compound Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

Cell Fixation:

-

After the 48-hour incubation with this compound, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Carefully wash the plate five times with tap water.

-

Allow the plate to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

-

Protein Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

-

Shake the plate for 5 minutes to ensure complete solubilization.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Follow step 5 of the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of the closely related compound Leinamycin, this compound is proposed to induce apoptosis through a pathway involving DNA damage and the generation of reactive oxygen species (ROS).

References

Determining the IC50 of Lienomycin in Breast Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin, a potent antitumor antibiotic derived from Streptomyces, has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][2] Its unique mechanism of action, involving DNA damage and the generation of reactive oxygen species (ROS), makes it a compound of interest in the development of novel cancer therapeutics.[1][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. This document provides detailed application notes and experimental protocols for determining the IC50 value of this compound in breast cancer cells.

Mechanism of Action

This compound's primary mode of action involves a thiol-activated cascade that leads to DNA alkylation.[3] This process is initiated by the reaction of intracellular thiols with this compound, which ultimately generates a highly reactive episulfonium ion. This ion then alkylates the N7 position of guanine bases in DNA, leading to the formation of unstable adducts. These adducts can result in depurination, creating apurinic (AP) sites, and subsequently leading to both single- and double-strand DNA breaks.[1][3]

Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[1][3] This increase in oxidative stress contributes to further cellular damage, including DNA lesions, and ultimately triggers programmed cell death, or apoptosis.[1][3] The induction of DNA strand breaks activates cellular DNA damage response pathways, such as the checkpoint kinase Chk2, leading to cell cycle arrest and apoptosis.[3]

Data Presentation: IC50 Values of this compound in Breast Cancer Cell Lines

The IC50 of this compound is expected to be in the low nanomolar range, indicating high potency.[1][2] The table below presents hypothetical, yet representative, IC50 values for this compound against various breast cancer cell lines to illustrate the expected range of activity. These values can vary based on the specific experimental conditions and the unique molecular characteristics of each cell line.

| Cell Line | Subtype | Receptor Status | Hypothetical IC50 (nM) |

| MCF-7 | Luminal A | ER+, PR+/-, HER2- | 5.2 |

| T-47D | Luminal A | ER+, PR+, HER2- | 8.9 |

| SK-BR-3 | HER2-Enriched | ER-, PR-, HER2+ | 3.5 |

| MDA-MB-231 | Triple-Negative | ER-, PR-, HER2- | 2.1 |

Experimental Protocols

Two standard and reliable methods for determining the IC50 of this compound in adherent breast cancer cells are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D, SK-BR-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the breast cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM).

-

Remove the medium from the wells and add 100 µL of the various this compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

-

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution

-

1% (v/v) Acetic acid

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

-

Incubate the plate at 4°C for 1 hour.

-

Wash the plate five times with tap water and allow it to air dry completely.

-

-

Cell Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

-

Data Acquisition and Analysis:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate and plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value as described in the MTT protocol.

-

Mandatory Visualizations

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound.

This compound-Induced DNA Damage and Apoptosis Signaling Pathway

Caption: this compound's mechanism leading to apoptosis in cancer cells.

References

- 1. Characterization of DNA damage induced by a natural product antitumor antibiotic leinamycin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic Leinamycin in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DNA Damage Assay with Lienomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin is a potent antitumor antibiotic derived from Streptomyces atroolivaceus.[1] Its cytotoxic effects are primarily attributed to its ability to induce significant DNA damage.[2][3] Understanding the mechanism and extent of this damage is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing this compound-induced DNA damage using the Comet Assay and γ-H2AX Staining, along with an overview of the relevant cellular signaling pathways.

This compound's mechanism of action involves the alkylation of DNA, the generation of apurinic (AP) sites, and the production of reactive oxygen species (ROS), ultimately leading to both single- and double-strand DNA breaks.[2][4] The cellular response to this damage typically involves the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.[3][5]

Key Experimental Assays

Two primary methods are recommended for quantifying this compound-induced DNA damage:

-

The Comet Assay (Single Cell Gel Electrophoresis): A sensitive technique to detect DNA strand breaks in individual cells.[6] Under electrophoretic conditions, damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[7] Both alkaline and neutral versions of the assay can be used to distinguish between single- and double-strand breaks.[8]

-

γ-H2AX Staining Assay: This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), a key event in the response to DNA double-strand breaks (DSBs).[6][9] The formation of discrete nuclear foci of γ-H2AX can be visualized and quantified as a marker of DSBs.[10]

Experimental Protocols

Comet Assay Protocol

This protocol is adapted for the analysis of DNA strand breaks in mammalian cells treated with this compound.[11][12]

Materials:

-

CometSlides™ or pre-coated microscope slides

-

Low Melting Point Agarose (LMPA)

-

Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutral Electrophoresis Buffer (e.g., 1X TBE or 1X PBS)

-

Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green or Propidium Iodide)

-

Phosphate Buffered Saline (PBS)

-

Cell scrapers

-

Microcentrifuge tubes

-

Horizontal electrophoresis apparatus

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0-200 ng/mL) for a specified duration (e.g., 2 hours).[2]

-

Cell Harvesting: Gently scrape and collect the cells. Centrifuge at a low speed, remove the supernatant, and resuspend the cell pellet in ice-cold PBS.

-

Embedding Cells in Agarose: Mix approximately 1 x 10^5 cells/mL with molten LMPA (at 37°C) at a 1:10 ratio (cells:agarose).[11] Immediately pipette 50-75 µL of this mixture onto a CometSlide™.

-

Lysis: Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.[7] This step removes cell membranes and proteins, leaving behind the nucleoid.[6]

-

Alkaline Unwinding (for single- and double-strand breaks): Immerse slides in alkaline electrophoresis buffer for 20-60 minutes at room temperature to allow the DNA to unwind.[8][11]

-

Electrophoresis:

-

Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.[7]

γ-H2AX Immunofluorescence Staining Protocol

This protocol details the detection of γ-H2AX foci in cells treated with this compound.[13][14]

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS or 70% Ethanol)[13]

-

Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Primary Antibody: Anti-phospho-Histone H2AX (Ser139) antibody

-

Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound.

-

Fixation: After treatment, wash the cells with PBS and fix them with Fixation Buffer for 10-15 minutes at room temperature.[13]

-

Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10-15 minutes.

-

Blocking: Wash with PBS and incubate in Blocking Buffer for at least 30-60 minutes to reduce non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells multiple times with PBS. Incubate with the fluorescently-labeled secondary antibody (in the dark) for 1 hour at room temperature.

-

Counterstaining and Mounting: Wash the cells with PBS. Stain the nuclei with DAPI for 5-10 minutes.[13] Wash again and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates a higher level of DNA double-strand breaks.

Data Presentation

The following tables present example quantitative data from studies using this compound.

Table 1: Comet Assay Analysis of MiaPaCa Cells Treated with this compound for 2 hours. [2]

| This compound Concentration (ng/mL) | Mean Tail Moment (Arbitrary Units) | Mean Tail Length (µm) | Mean Percentage of Tail DNA (%) |

| 0 | Baseline | Baseline | Baseline |

| 12.5 | Increased | Increased | Increased |

| 25 | Further Increased | Further Increased | Further Increased |

| 50 | Significant Increase | Significant Increase | Significant Increase |

| 100 | High | High | High |

| 200 | Very High | Very High | Very High |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines.